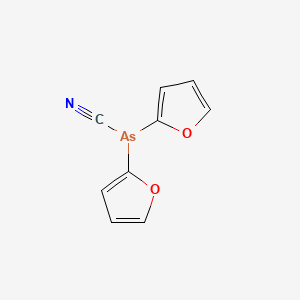
Arsine, cyanodi(2-furyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsine, cyanodi(2-furyl)-, also known as bis(furan-2-yl)arsanecarbonitrile, is an organoarsenic compound with the molecular formula C9H6AsNO2. This compound is characterized by the presence of two furan rings and a cyano group attached to an arsenic atom. It is a colorless to pale yellow liquid that is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of arsine, cyanodi(2-furyl)- typically involves the reaction of furan-2-yl lithium with arsenic trichloride, followed by the addition of cyanogen bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions usually include low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
The production process would involve scaling up the reaction conditions and optimizing the purification steps to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Arsine, cyanodi(2-furyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Arsenic oxides and furan derivatives.
Reduction: Amino-substituted furan compounds.
Substitution: Halogenated furan compounds.
Applications De Recherche Scientifique
Arsine, cyanodi(2-furyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of arsine, cyanodi(2-furyl)- involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can interact with DNA, causing structural changes that affect gene expression and cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsine (AsH3): A simple arsenic hydride with high toxicity and limited applications.
Triphenylarsine (As(C6H5)3): An organoarsenic compound used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
Arsine, cyanodi(2-furyl)- is unique due to its combination of furan rings and a cyano group attached to an arsenic atom. This structure imparts distinct chemical properties, making it valuable for specific research applications that other arsenic compounds cannot fulfill .
Propriétés
Numéro CAS |
64049-15-6 |
|---|---|
Formule moléculaire |
C9H6AsNO2 |
Poids moléculaire |
235.07 g/mol |
Nom IUPAC |
bis(furan-2-yl)arsanylformonitrile |
InChI |
InChI=1S/C9H6AsNO2/c11-7-10(8-3-1-5-12-8)9-4-2-6-13-9/h1-6H |
Clé InChI |
PMQNKLHXBOUKIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)[As](C#N)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


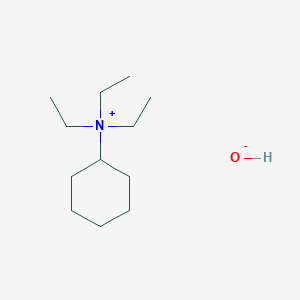
![n-[2-(Pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B13797912.png)
![3,5-Dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13797922.png)
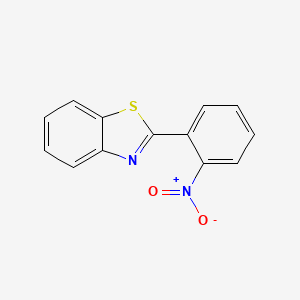
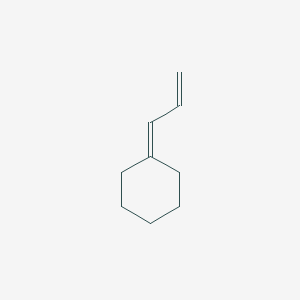
![N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B13797935.png)
![Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)](/img/structure/B13797938.png)
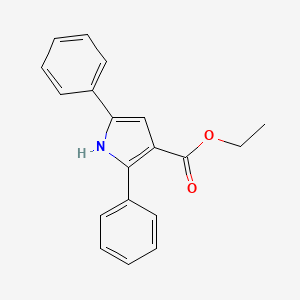
![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-](/img/structure/B13797953.png)
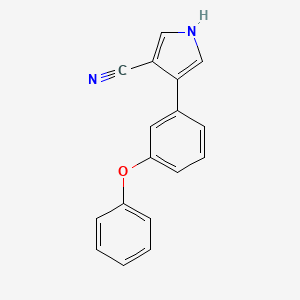
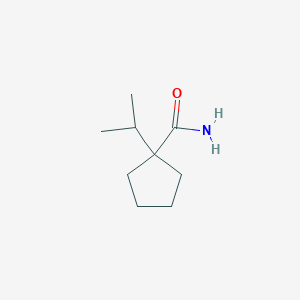
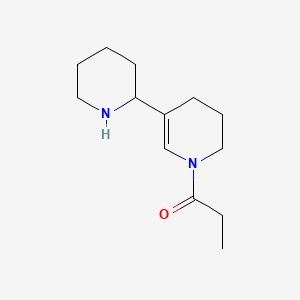
![Oxazireno[2,3-a]benzimidazole](/img/structure/B13797983.png)
![2H-Azeto[2,3-A]pyrrolizine](/img/structure/B13797987.png)
